molecular formula C13H15N3O6 B1676904 N-Acetylglutamate 4-nitroanilide CAS No. 41149-12-6

N-Acetylglutamate 4-nitroanilide

Cat. No.: B1676904
CAS No.: 41149-12-6
M. Wt: 309.27 g/mol
InChI Key: SDTVKGSMFQVLAM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglutamate 4-nitroanilide is a synthetic derivative combining N-acetylglutamate (a naturally occurring metabolite) with a 4-nitroanilide functional group. N-Acetylglutamate itself is a critical intermediate in the urea cycle, acting as an allosteric activator of carbamyl phosphate synthetase I (CPS I), which is essential for ammonia detoxification . The 4-nitroanilide group, commonly used in enzymology, serves as a chromogenic substrate for proteases and amidases, enabling real-time monitoring of enzymatic activity .

Properties

CAS No.

41149-12-6

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

(4R)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H15N3O6/c1-8(17)14-11(6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t11-/m1/s1

InChI Key

SDTVKGSMFQVLAM-LLVKDONJSA-N

SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

CC(=O)N[C@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Appearance

Solid powder

Other CAS No.

41149-12-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AcGlu-pNA
AGNA
N-acetylglutamate 4-nitroanilide
N-acetylglutamate 4-nitroanilide, (S)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylglutamate (NAG)

  • Structure: Comprises glutamate acetylated at the α-amino group.
  • Function : Activates CPS I in mitochondria, driving urea synthesis. Tissue levels correlate with dietary protein intake and hepatic urea content .
  • Metabolic Role : Synthesized by N-acetylglutamate synthase (NAGS) in mitochondria, with a half-life of a few hours in mice. Its intramitochondrial concentration (~10⁻⁴ M) matches the activation constant for CPS I .
  • Regulation : Sensitive to glutamate availability (Km ≈ 1 mM) and environmental oxygen levels (aerobic conditions enhance biosynthesis) .

Nα-Acetyl-L-Lysine 4-Nitroanilide Hydrochloride

  • Structure: Features lysine acetylated at the α-amino group and linked to 4-nitroanilide.
  • Function : Serves as a synthetic substrate for proteases (e.g., trypsin, plasmin) in kinetic assays. The 4-nitroaniline release (detected at 405 nm) quantifies enzymatic activity .
  • Applications : Used in proteomics to study lysine-specific enzyme specificity and substrate binding .

Other Nitroanilide Derivatives

  • Ranitidine Nitroacetamide: A nitroacetamide derivative used in pharmaceutical quality control, structurally distinct due to its furan and dimethylamino groups .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Property N-Acetylglutamate Nα-Acetyl-L-Lysine 4-Nitroanilide Ranitidine Nitroacetamide
Core Structure Acetylated glutamate Acetylated lysine + nitroanilide Nitroacetamide + furan ring
Biological Role Urea cycle activation Protease substrate Pharmaceutical impurity
Key Enzyme Target Carbamyl phosphate synthetase Trypsin, plasmin N/A
Detection Method Chromatography, isotopic tracing Spectrophotometry (405 nm) HPLC, mass spectrometry
Tissue Localization Mitochondria (liver, intestine) Synthetic (lab use) Synthetic (pharmaceuticals)
Regulatory Role Ammonia detoxification None None
References

Limitations and Knowledge Gaps

  • The evidence lacks direct studies on N-acetylglutamate 4-nitroanilide, necessitating extrapolation from structurally related compounds.
  • Comparative kinetic data (e.g., Km, Vmax) between acetylated amino acids and their nitroanilide derivatives are sparse in the provided sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Acetylglutamate 4-nitroanilide
Reactant of Route 2
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N-Acetylglutamate 4-nitroanilide

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